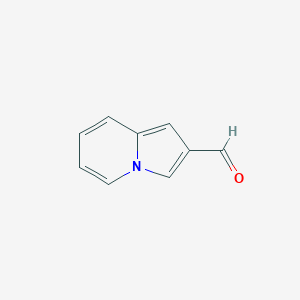
5-(2-Methoxyethoxy)-3,4-dihydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Methoxyethoxy)-3,4-dihydroisoquinoline is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a 3,4-dihydroisoquinoline core substituted with a 5-(2-methoxyethoxy) group
准备方法
The synthesis of 5-(2-Methoxyethoxy)-3,4-dihydroisoquinoline can be achieved through several synthetic routes. One common method involves the reduction of a suitable precursor, such as a substituted benzaldehyde, followed by cyclization to form the isoquinoline core. The reaction conditions typically involve the use of reducing agents like sodium borohydride or lithium aluminium hydride, followed by acid-catalyzed cyclization.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
5-(2-Methoxyethoxy)-3,4-dihydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its fully saturated analogs. Sodium bis(2-methoxyethoxy)aluminium hydride (Red-Al) is a commonly used reducing agent.
Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides and strong bases are typically used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinolines.
科学研究应用
5-(2-Methoxyethoxy)-3,4-dihydroisoquinoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored as a potential therapeutic agent for various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in advanced materials and chemical processes.
作用机制
The mechanism of action of 5-(2-Methoxyethoxy)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
5-(2-Methoxyethoxy)-3,4-dihydroisoquinoline can be compared with other similar compounds, such as:
3,4-Dihydroisoquinoline: This compound lacks the methoxyethoxy group, making it less versatile in certain chemical reactions.
5-(2-Hydroxyethoxy)-3,4-dihydroisoquinoline: The presence of a hydroxy group instead of a methoxy group can significantly alter its chemical properties and reactivity.
5-(2-Ethoxyethoxy)-3,4-dihydroisoquinoline: The ethoxy group provides different steric and electronic effects compared to the methoxyethoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC 名称 |
5-(2-methoxyethoxy)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C12H15NO2/c1-14-7-8-15-12-4-2-3-10-9-13-6-5-11(10)12/h2-4,9H,5-8H2,1H3 |
InChI 键 |
MMXKMROATOSSMJ-UHFFFAOYSA-N |
规范 SMILES |
COCCOC1=CC=CC2=C1CCN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({[(4-fluorophenyl)sulfonyl]amino}methyl)-N-(2-hydroxy-2-phenylethyl)benzamide](/img/structure/B15174720.png)
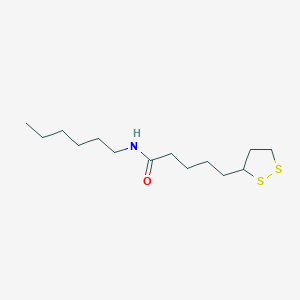
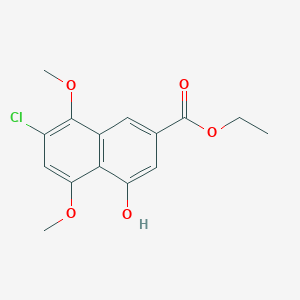
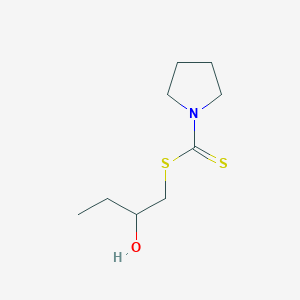
![N-(2,4-difluorophenyl)-2-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetamide](/img/structure/B15174729.png)


![N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-5'-nitro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B15174750.png)

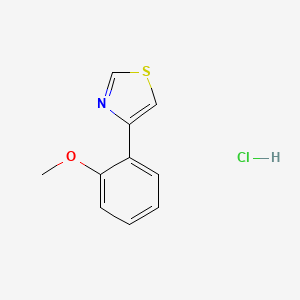
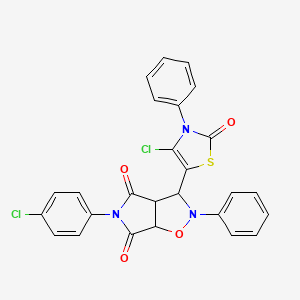
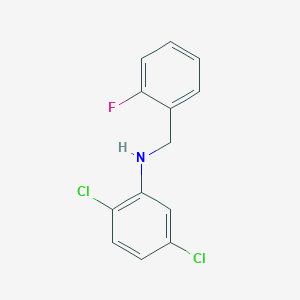
![4-[1-Amino-2-(4-methylbenzamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B15174806.png)
